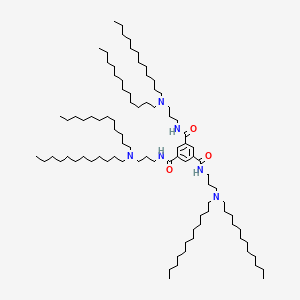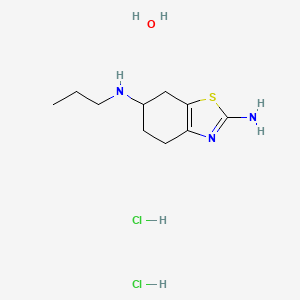![molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UBP141 is a compound known for its role as a GluN2C/2D-preferring receptor antagonist. It has a molecular formula of C21H18N2O5 and a molecular weight of 378.38 g/mol . This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit certain subtypes of NMDA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :
Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.
Aplicaciones Científicas De Investigación
UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.
Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.
Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.
Mecanismo De Acción
UBP141 exerts its effects by selectively inhibiting the GluN2C and GluN2D subunits of NMDA receptors . These receptors are ionotropic glutamate receptors that play a key role in excitatory synaptic transmission. By blocking these subunits, UBP141 reduces the excitatory signaling mediated by NMDA receptors, which can help in mitigating conditions associated with excessive neuronal excitation .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Another NMDA receptor antagonist, but with a broader range of action and higher potential for side effects.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of UBP141
UBP141 is unique due to its selectivity for the GluN2C and GluN2D subunits of NMDA receptors . This selectivity allows for more targeted research and potential therapeutic applications with fewer side effects compared to broader-spectrum NMDA receptor antagonists.
Propiedades
Fórmula molecular |
C21H18N2O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
Clave InChI |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
SMILES isomérico |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canónico |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)


![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
